ethyl2-(6-amino-9H-purin-9-yl)propanoate
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Overview
Description
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C10H13N5O2 It is an ethyl ester derivative of a purine nucleobase, specifically adenine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-amino-9H-purin-9-yl)propanoate typically involves the esterification of 2-(6-amino-9H-purin-9-yl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(6-amino-9H-purin-9-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis due to its structural similarity to adenine.
Medicine: Investigated for its potential antiviral and anticancer properties. It may act as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(6-amino-9H-purin-9-yl)propanoate involves its interaction with biological macromolecules. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The compound may inhibit enzymes involved in DNA and RNA synthesis, leading to antiviral or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate can be compared with other purine derivatives such as:
Adenosine: A naturally occurring nucleoside with similar structural features but different biological roles.
Tenofovir: An antiviral drug that also contains a purine base and is used in the treatment of HIV and hepatitis B.
Acyclovir: An antiviral medication used primarily for herpes simplex virus infections, which also contains a purine base.
Uniqueness
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H13N5O2 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 2-(6-aminopurin-9-yl)propanoate |
InChI |
InChI=1S/C10H13N5O2/c1-3-17-10(16)6(2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
WLOASRMKUCPDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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